molecular formula C14H17N3O3S2 B6538459 N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021215-32-6

N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538459
CAS No.: 1021215-32-6
M. Wt: 339.4 g/mol
InChI Key: SNUGFVMNHFPEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide (BMSPC) is an organic compound with a wide range of applications in scientific research. BMSPC has been used as a reagent in the synthesis of various compounds, as an inhibitor of enzymes and a ligand for proteins, and as a probe in biochemical and physiological studies. BMSPC has been extensively studied due to its unique characteristics, which make it an attractive choice for researchers.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, as an inhibitor of enzymes, and as a ligand for proteins. This compound has also been used as a probe in biochemical and physiological studies.

Mechanism of Action

    Target of Action

    • The primary target of N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide is crucial for understanding its mechanism. Recent studies indicate that this compound targets MmpL3 , a mycobacterial mycolic acid transporter. MmpL3 plays a vital role in the biosynthesis and transport of mycolic acids, which are essential components of the mycobacterial cell wall.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide in laboratory experiments is its ability to bind to enzymes and proteins. This allows researchers to study the structure and function of proteins and enzymes in a controlled environment. The main limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide in scientific research. It could be used to study the effects of drugs on the human body, to study the effects of environmental pollutants, and to study the effects of hormones and other biological molecules on the body. This compound could also be used to study the interactions between proteins and other molecules, and to develop new drugs and therapies. Additionally, this compound could be used to study the structure and function of enzymes, and to develop new enzyme inhibitors.

Synthesis Methods

N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide is synthesized in a two-step process. In the first step, N-benzothiazol-5-yl-1-methanesulfonylpiperidine (BMSP) is synthesized from benzothiazole and 1-methanesulfonylpiperidine in the presence of a base. In the second step, BMSP is reacted with 4-carboxamide in the presence of an acid catalyst to form this compound.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-4-10(5-7-17)14(18)16-11-2-3-13-12(8-11)15-9-21-13/h2-3,8-10H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUGFVMNHFPEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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